Adb-fubica
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1801338-23-7 |
|---|---|
Molecular Formula |
C22H24FN3O2 |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[(2R)-1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-[(4-fluorophenyl)methyl]indole-3-carboxamide |
InChI |
InChI=1S/C22H24FN3O2/c1-22(2,3)19(20(24)27)25-21(28)17-13-26(18-7-5-4-6-16(17)18)12-14-8-10-15(23)11-9-14/h4-11,13,19H,12H2,1-3H3,(H2,24,27)(H,25,28)/t19-/m0/s1 |
InChI Key |
QIFOZYUACLDTAJ-IBGZPJMESA-N |
Isomeric SMILES |
CC(C)(C)[C@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=C(C=C3)F |
Origin of Product |
United States |
Pharmacological Characterization of Adb Fubica
Cannabinoid Receptor Binding and Activation Profiling
Synthetic cannabinoids, including ADB-FUBICA, typically exhibit high affinity binding to both the cannabinoid CB1 and CB2 receptors. researchgate.netmdpi.com The psychoactive effects of these compounds are primarily mediated through the activation of the CB1 receptor, which is predominantly located in the central nervous system. researchgate.net
In Vitro CB1 Receptor Agonism Studies
In vitro studies have demonstrated that this compound acts as a potent agonist at the human CB1 receptor. caymanchem.comnih.govscispace.com For instance, one study reported an EC50 value of 2.6 nM for CB1 receptor activation in AtT20 cells using a membrane potential assay. caymanchem.commdpi.com Another study using HEK293 cells and a NanoBiT assay reported an EC50 of 12.3 nM for CB1. mdpi.commdpi.com This indicates a strong functional activity at the CB1 receptor.
In Vitro CB2 Receptor Agonism Studies
This compound has also been shown to be efficacious at the human CB2 receptor in in vitro settings. nih.govscispace.com Studies have reported EC50 values for CB2 receptor activation, indicating its ability to functionally engage this receptor as well. One study found an EC50 of 3.0 nM for CB2 receptor activation in AtT20 cells using a membrane potential assay. caymanchem.com
Quantification of Receptor Potency and Efficacy
This compound is considered a potent and efficacious agonist at both CB1 and CB2 receptors. nih.govscispace.com Potency is often quantified by the EC50 value, which represents the concentration of the compound required to elicit half of the maximum effect. Efficacy refers to the maximum response a compound can produce relative to a reference agonist. While specific Emax values for this compound relative to a standard like CP55,940 are not consistently available across all studies for direct comparison in the provided results, its classification as a potent and efficacious agonist suggests it can produce a significant functional response at both receptors. nih.govscispace.com
Data from in vitro studies on the potency of this compound at cannabinoid receptors:
| Receptor | Cell Line | Assay Method | EC50 (nM) | Reference |
| CB1 | AtT20 | Membrane Potential | 2.6 | caymanchem.commdpi.com |
| CB1 | HEK293 | NanoBiT (β-arrestin) | 12.3 | mdpi.commdpi.com |
| CB2 | AtT20 | Membrane Potential | 3.0 | caymanchem.com |
Mechanisms of G Protein-Coupled Receptor Activation
Cannabinoid receptors (CB1 and CB2) are members of the G protein-coupled receptor (GPCR) family, primarily coupled to the Gi/o type of G proteins. mdpi.com Agonist binding to GPCRs, such as the interaction of this compound with CB1 and CB2, induces conformational changes in the receptor structure. cecam.orgelifesciences.org These changes facilitate the interaction of the receptor with intracellular G proteins, leading to the activation of downstream signaling pathways. mdpi.comcecam.org The accepted hypothesis for GPCR activation involves the binding of an agonist to the orthosteric site, which triggers an outward movement of transmembrane helices, particularly helix 6 (TM6), on the cytoplasmic side, often through allosteric effects. cecam.orgelifesciences.org This conformational rearrangement allows the G protein to bind and become activated. cecam.org Beyond G protein coupling, CB1 receptors can also activate β-arrestin signaling pathways. mdpi.commdpi.com
Ligand-Receptor Interaction Dynamics and Stereochemistry
The interaction between a ligand like this compound and its cannabinoid receptors involves specific binding poses and dynamics. While detailed molecular dynamics simulations specifically for this compound are not extensively described in the provided results, studies on other synthetic cannabinoids and GPCRs highlight the importance of ligand-receptor interactions and stereochemistry in determining binding affinity and functional activity. nih.govmdpi.comresearchgate.net Chirality, or the presence of a chiral center, in synthetic cannabinoids can lead to different pharmacological potencies among enantiomers. researchgate.netnih.gov For some carboxamide-type SCs, the (R)-enantiomer has shown increased potency at the CB1 receptor compared to the (S)-enantiomer. nih.gov While the full stereochemistry of this compound is not explicitly detailed in the provided text, the impact of stereochemistry is a recognized factor in the activity of related compounds. nih.gov
Structure-Activity Relationships (SAR) of this compound and Analogues
Structure-Activity Relationships (SAR) studies are crucial for understanding how modifications to the chemical structure of a compound like this compound influence its binding and activity at cannabinoid receptors. This compound is structurally related to other synthetic cannabinoids, and comparisons with these analogues provide insights into key structural features important for activity. nih.govscispace.comeuropa.eu
For instance, ADB-FUBIATA, which is closely related to this compound but carries an additional methylene (B1212753) group in the linker region, shows a markedly different activation pattern, being potent and efficacious at CB1 but having almost no activity at CB2. nih.govscispace.comeuropa.eu This contrasts with this compound, which is potent and efficacious at both receptors, highlighting the significant impact of even small structural variations. nih.govscispace.comeuropa.eu
Comparisons with other synthetic cannabinoids with similar structural features, such as those with aminomethylbutanamide or aminodimethylbutanamide structures and indole (B1671886) or indazole cores, reveal trends in binding affinity. nih.gov For example, compounds with the tert-leucinamide group (like ADB- compounds) tend to be more potent at both CB1 and CB2 receptors than those with a valinamide (B3267577) substituent (like AB- compounds). drugz.fr The core ring system also plays a role, with indazoles generally showing higher affinity and potency than indoles. drugz.frresearchgate.net The presence of a fluorine atom, such as in the 4-fluorobenzyl group of this compound, can also influence binding affinity and potency. nih.govugent.bemedcraveonline.com
Studies on the metabolism of this compound and its analogues also contribute to SAR, as metabolites can have different activities compared to the parent compound. mdpi.comnih.govresearchgate.netresearchgate.net For example, the hydrolysis of the terminal amide moiety can significantly reduce activity at the CB1 receptor for some analogues. mdpi.comugent.be
Key Structural Features and their Impact on Activity (based on comparisons with analogues):
| Structural Feature | Examples (Analogues) | Observed Impact on Potency/Affinity (General Trend) | References |
| Amino Acid Side Chain | tert-leucinamide (ADB-) vs. valinamide (AB-) | tert-leucinamide generally higher potency | drugz.frresearchgate.net |
| Core Ring System | Indazole vs. Indole | Indazoles generally higher affinity/potency | drugz.frresearchgate.net |
| Linker Region | Presence/Absence of Methylene (this compound vs. ADB-FUBIATA) | Significant impact on receptor selectivity | nih.govscispace.comeuropa.eu |
| Halogenation (e.g., Fluorine) | Fluorinated vs. Non-fluorinated analogues | Can increase binding affinity/potency | nih.govugent.bemedcraveonline.com |
| Terminal Amide Hydrolysis | Parent compound vs. Carboxy metabolite | Can reduce activity | mdpi.comugent.be |
Influence of the Indole Heteroaromatic Core on Receptor Activity
The indole core is a central structural feature of this compound and other synthetic cannabinoids nih.gov. Research indicates that the choice of the heteroaromatic core can influence the activity of these compounds at cannabinoid receptors drugz.frresearchgate.net. Studies comparing indole and indazole scaffolds have shown differences in potency at CB1 and CB2 receptors drugz.frresearchgate.net. For instance, indazoles have sometimes shown higher affinities and potencies compared to indoles with similar side chains researchgate.net. However, the contribution of the heteroaromatic core is often considered less significant than that of the pendant amide group drugz.fr.
Role of the Amide Side Chain in Ligand Efficacy
The amide side chain featuring an L-tert-leucinamide group is crucial for the activity of this compound drugz.frnih.gov. This group is a common feature in several potent synthetic cannabinoids drugz.frnih.gov. Studies have demonstrated that compounds containing the L-tert-leucinamide group generally exhibit higher potency at both CB1 and CB2 receptors compared to those with an L-valinamide substituent drugz.fr. For example, in one study, the presence of the tert-leucine group conferred a significant increase in potency at CB1 receptors compared to a valinamide analogue drugz.fr. The hydrolysis of the terminal amide group is also a major metabolic pathway for this class of compounds, and this hydrolysis can severely impair the activity of the metabolite compared to the parent compound ugent.beresearchgate.net.
Comparative Pharmacological Evaluation with Structurally Related Synthetic Cannabinoids
This compound has been compared pharmacologically with several structurally related synthetic cannabinoids to understand the impact of specific structural variations on receptor activity drugz.frnih.govresearchgate.net.
This compound is a potent agonist at both CB1 and CB2 receptors, with reported EC50 values of 2.6 nM for CB1 and 3.0 nM for CB2 in some studies ncats.iocaymanchem.comwikipedia.org. Its activity profile has been contrasted with analogues featuring different core structures, linker regions, or side chains.
For instance, ADB-FUBIATA, which is closely related to this compound but with an extended amide linker group containing an additional methylene bridge, shows a markedly different activation pattern wikipedia.orgeuropa.euresearchgate.net. ADB-FUBIATA has significantly lower affinity for cannabinoid receptors than this compound, with a much higher EC50 value at CB1, and is practically inactive at CB2, indicating a clear CB1 selectivity wikipedia.orgeuropa.euresearchgate.net. This highlights the significant impact of the linker region on receptor binding and efficacy.
Comparisons with compounds like ADB-FUBINACA (featuring an indazole core instead of indole) and other indole and indazole carboxamides with varying amino acid side chains and N-substituents have provided insights into the structure-activity relationships within this class drugz.frnih.govresearchgate.net. These studies consistently show that the nature of the amino acid side chain (e.g., tert-leucine vs. valine) and the N-substituent (e.g., 4-fluorobenzyl vs. pentyl) significantly influence the potency and efficacy at cannabinoid receptors drugz.frresearchgate.net.
The following table summarizes some comparative pharmacological data:
| Compound | Core | Side Chain | N-Substituent | CB1 EC50 (nM) | CB2 EC50 (nM) | CB1 Efficacy (Relative to CP55,940 or JWH-018) | CB2 Efficacy | Reference |
| This compound | Indole | tert-Leucinamide | 4-Fluorobenzyl | 2.6 | 3.0 | Potent/High | Potent/High | ncats.iocaymanchem.comwikipedia.org |
| ADB-FUBIATA | Indole | tert-Leucinamide | 4-Fluorobenzyl | 635 | Inactive | 141% (vs CP55,940) | Practically inactive | wikipedia.orgeuropa.euresearchgate.net |
| ADB-FUBINACA | Indazole | tert-Leucinamide | 4-Fluorobenzyl | 0.98 (GTPγS) | 1.2 (GIRK) | Higher than Δ9-THC | Higher than Δ9-THC | nih.govresearchgate.net |
| AB-FUBINACA | Indazole | Valinamide | 4-Fluorobenzyl | 0.79 | - | 116 ± 4% (vs CP55,940) | - | nih.gov |
| 5F-ADB-PINACA | Indazole | tert-Leucinamide | 5-Fluoropentyl | 0.24 | 0.88 | High | High | drugz.frnih.gov |
Note: EC50 values and efficacy measurements can vary depending on the assay and cell system used.
The data illustrate that subtle changes in the chemical structure, such as the modification of the linker region in ADB-FUBIATA compared to this compound, can lead to significant differences in receptor potency and selectivity wikipedia.orgeuropa.euresearchgate.net. The presence of the tert-leucinamide group is generally associated with high potency drugz.frresearchgate.net.
Metabolic Pathways and Biotransformation of Adb Fubica
In Vitro Metabolic Profiling Methodologies
In vitro models are widely used to predict and characterize the metabolic fate of synthetic cannabinoids like ADB-FUBICA in humans. These models offer controlled environments to study enzyme-specific transformations and identify metabolites.
Utilization of Human Liver Microsomes for Phase I Metabolism Studies
Human liver microsomes (HLMs) are a common in vitro system used to investigate Phase I metabolic reactions, primarily those mediated by cytochrome P450 (CYP) enzymes. Studies incubating this compound with HLMs have demonstrated its metabolic stability and identified initial Phase I metabolites. nih.govnih.govresearchgate.net For instance, one study reported a microsomal half-life of 39.7 minutes for ADB-FUBINACA (a closely related analog), indicating intermediate clearance nih.govnih.govresearchgate.net. HLMs are effective for studying oxidative metabolism, such as hydroxylation and N-dealkylation. nih.govresearchgate.net
Application of Pooled Human Hepatocyte Models for Comprehensive Metabolite Identification
Pooled human hepatocytes are considered a more comprehensive in vitro model as they contain the full complement of hepatic enzymes, including both Phase I and Phase II enzymes, as well as necessary endogenous cofactors. nih.govnih.gov Incubations with human hepatocytes allow for the identification of a broader range of metabolites, including both Phase I products and their Phase II conjugates. Studies using pooled human hepatocytes have identified numerous this compound metabolites, highlighting the extensive nature of its biotransformation. nih.govnih.govresearchgate.net One study identified twenty-three metabolites after incubation with human hepatocytes. nih.govnih.govresearchgate.net
Investigation of Biotransformation in Alternative In Vitro Systems (e.g., Cell Lines, Non-Mammalian Models)
While human liver microsomes and hepatocytes are widely used, alternative in vitro systems can also provide insights into the biotransformation of synthetic cannabinoids. Although the provided search results primarily focus on human liver models, research on other synthetic cannabinoids has utilized systems like zebrafish and Cunninghamella elegans to explore metabolic pathways. researchgate.netresearchgate.net These alternative models can sometimes reveal similar metabolic transformations to those observed in human systems, offering complementary data.
Characterization and Identification of this compound Metabolites
Sophisticated analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are essential for the characterization and identification of this compound metabolites. nih.govnih.govresearchgate.net
Determination of Phase I Metabolites
Phase I metabolism of this compound primarily involves oxidation and hydrolysis. Key Phase I metabolic pathways identified include:
Hydroxylation: Occurs at various sites on the molecule, including the alkyl chain and the indazole ring. nih.govnih.govresearchgate.net Hydroxyalkyl and hydroxylindazole metabolites are considered important markers of this compound intake. nih.govnih.govresearchgate.net
Terminal Amide Hydrolysis: Cleavage of the amide bond is another significant metabolic reaction, leading to the formation of a carboxylic acid metabolite. nih.govnih.govresearchgate.netugent.be This hydrolysis product has been observed in in vitro studies. ugent.benmslabs.com
Dehydrogenation: This process also contributes to the formation of Phase I metabolites. nih.govnih.govresearchgate.net
Studies have identified a variety of Phase I metabolites resulting from these transformations. For example, research on ADB-FUBINACA, a related compound, identified twenty-three metabolites in total from hepatocyte incubations, encompassing these Phase I reactions. nih.govnih.govresearchgate.net
Characterization of Phase II Conjugates (e.g., Glucuronidation)
Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid. Glucuronidation is a major Phase II metabolic pathway for this compound and its Phase I metabolites. nih.govnih.govresearchgate.net This process typically increases the water solubility of the compounds, facilitating their excretion. Glucuronide conjugates of hydroxylated and hydrolyzed metabolites have been identified in in vitro studies. nih.govnih.govresearchgate.net
Data Tables
Based on the search results, here is a summary of identified metabolic pathways:
| Metabolic Pathway | Description | Phase |
| Alkyl Hydroxylation | Addition of a hydroxyl group to the alkyl chain | Phase I |
| Indazole Hydroxylation | Addition of a hydroxyl group to the indazole ring | Phase I |
| Terminal Amide Hydrolysis | Cleavage of the amide bond | Phase I |
| Dehydrogenation | Removal of hydrogen atoms | Phase I |
| Glucuronidation | Conjugation with glucuronic acid | Phase II |
Elucidation of Major and Minor Metabolic Pathways
Major metabolic pathways identified for this compound include hydroxylation, terminal amide hydrolysis, and subsequent glucuronide conjugations nih.govnih.gov. Other observed metabolic pathways encompass dehydrogenation and N-dealkylation dntb.gov.uanih.govnih.gov.
Hydroxylation can occur at different sites on the this compound molecule, including the alkyl chain (specifically the 3,3-dimethylbutanamide (B1266541) moiety) and the indole (B1671886) ring nih.govnih.govresearchgate.net. Terminal amide hydrolysis results in the formation of a carboxylic acid metabolite dntb.gov.uanih.govugent.be. Glucuronidation, a Phase II metabolic pathway, involves the conjugation of glucuronic acid to Phase I metabolites, particularly hydroxylated and carboxylated products nih.govnih.govkcl.ac.uk. Dehydrogenation has also been reported as a metabolic transformation nih.govnih.gov. N-dealkylation, specifically the cleavage of the dimethylbutanamide group, has been observed, leading to metabolites that may not be unique to this compound dntb.gov.uanih.gov.
Based on in vitro studies, the hydrolysis product of the methyl ester was found to be a predominant metabolite for a related compound (MDMB-FUBICA) and is recommended for use when high sensitivity is required in analysis uniklinik-freiburg.de. For ADB-FUBINACA, a related compound, hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites are recommended as intake markers nih.gov.
Enzymatic Systems Involved in this compound Metabolism
The metabolism of this compound is mediated by a variety of enzymes, primarily located in the liver.
Role of Cytochrome P450 Isoforms in Biotransformation
While specific cytochrome P450 (CYP) isoforms directly responsible for this compound metabolism are not explicitly detailed in the provided snippets, CYP enzymes are generally known to catalyze hydroxylation and other oxidation reactions for synthetic cannabinoids kcl.ac.uk. These enzymes are crucial for Phase I metabolism, introducing functional groups that can be further metabolized.
Involvement of UDP-Glucuronosyltransferases (UGTs)
UDP-Glucuronosyltransferases (UGTs) are the primary enzymes involved in Phase II metabolism, catalyzing the conjugation of glucuronic acid to various substrates, including hydroxylated and carboxylated metabolites of xenobiotics like synthetic cannabinoids frontiersin.orgeur.nl. Glucuronide conjugations are a significant metabolic pathway for this compound and its metabolites nih.govnih.govkcl.ac.uk. This process increases the water solubility of metabolites, facilitating their excretion from the body frontiersin.org.
Contribution of Carboxylesterases (CES) to Amide Hydrolysis
Carboxylesterases (CES) are a group of enzymes known to hydrolyze ester and amide bonds in a wide range of compounds, including many xenobiotics nih.gov. The terminal amide hydrolysis observed in this compound metabolism is likely catalyzed by carboxylesterases dntb.gov.uanih.govugent.be. This reaction cleaves the amide bond in the 1-amino-3,3-dimethyl-1-oxobutan-2-yl moiety, resulting in the formation of a carboxylic acid metabolite dntb.gov.uanih.govugent.be. Carboxylesterase 1 is specifically mentioned as predominantly catalyzing terminal carboxamide hydrolysis for similar compounds researchgate.net.
Structure-Metabolism Relationships (SMR) of this compound and Related Compounds
Understanding the structure-metabolism relationships of synthetic cannabinoids helps predict their metabolic fate based on their chemical structure uniklinik-freiburg.deresearchgate.net.
Identification of Preferred Sites for Hydroxylation and Other Biotransformations
For this compound, the 3,3-dimethylbutanamide moiety appears to be a preferred site for hydroxylation nih.govresearchgate.net. This contrasts with a closely related compound, ADB-FUBIATA, where the preferred hydroxylation site was the indole/adjacent methylene (B1212753) group, highlighting that even small structural differences can significantly alter metabolic pathways nih.govresearchgate.netresearchgate.netcolab.ws. Hydrolysis of the terminal amide group is also a prominent metabolic reaction for this compound dntb.gov.uanih.govugent.be.
Studies on related compounds like ADB-BUTINACA and MDMB-CHMINACA also indicate that hydroxylation frequently occurs on the alkyl tail or cyclohexylmethyl tail, respectively researchgate.netcolab.ws. For ADB-FUBINACA, alkyl and indazole hydroxylation are major pathways nih.govnih.gov. These findings collectively suggest that the alkyl chain and the indole/indazole ring systems are common sites for Phase I metabolism in this class of synthetic cannabinoids.
The following table summarizes some of the key metabolic transformations observed for this compound and related compounds:
| Metabolic Pathway | Description | Preferred Site (this compound & Related) |
| Hydroxylation | Addition of a hydroxyl group (-OH) | 3,3-dimethylbutanamide moiety, Indole ring nih.govnih.gov |
| Terminal Amide Hydrolysis | Cleavage of the terminal amide bond, forming a carboxylic acid nih.govugent.be | Terminal amide group dntb.gov.uanih.govugent.be |
| Glucuronidation | Conjugation with glucuronic acid (Phase II) nih.govnih.govkcl.ac.uk | Hydroxylated and carboxylated metabolites nih.govkcl.ac.uk |
| Dehydrogenation | Removal of hydrogen atoms nih.govnih.gov | Observed nih.govnih.gov |
| N-Dealkylation | Cleavage of alkyl groups attached to a nitrogen atom dntb.gov.uanih.gov | Dimethylbutanamide group dntb.gov.uanih.gov |
Influence of Structural Modifications on Metabolic Fate and Patterns
Structural modifications significantly influence the metabolic fate and patterns of synthetic cannabinoids. Even subtle differences in chemical structure can lead to variations in preferred metabolic sites and the types of metabolites formed.
For example, a study comparing the metabolism of ADB-FUBIATA and this compound highlighted the impact of a single methylene group difference. nih.gov The preferred hydroxylation site for ADB-FUBIATA was the indole/adjacent methylene, whereas for this compound, it was the 3,3-dimethylbutanamide moiety. nih.gov This emphasizes that metabolic predictions based solely on structural similarity may not always be accurate and experimental analysis is crucial. nih.gov
The presence of specific functional groups and the structure of the core indole or indazole ring also play a role in determining metabolic pathways. For instance, the biotransformation of MDMB-CHMINACA, which has an indazole core, showed that biotransformations mainly occurred at the cyclohexylmethyl tail, with minor reactions at the tert-butyl chain and no significant reaction at the indazole ring. researchgate.net In contrast, studies on ADB-FUBINACA, which also has an indazole core, reported hydroxylation on the indazole ring. nih.govmdpi.comwikipedia.orgiiab.menih.govresearchgate.net
Hydrolysis of the terminal amide or methylester functionalities is a major metabolic pathway for many synthetic cannabinoids featuring valine or tert-leucine substituents, including this compound. ugent.be The resulting carboxylic acid metabolites can have significantly reduced activity at cannabinoid receptors compared to their parent compounds, although some may still retain notable efficacy at higher concentrations. mdpi.comugent.be
Studies comparing the metabolism of different synthetic cannabinoids have shown both similarities and differences in metabolic pathways, underscoring the structure-metabolism relationship. nih.govresearchgate.netuniklinik-freiburg.de For instance, the biotransformation of MDMB-FUBICA and AB-FUBINACA showed high similarity, with the exception of dihydrodiol metabolite formation. uniklinik-freiburg.de
In Vitro Metabolic Stability Assessment
In vitro metabolic stability studies, typically using human liver microsomes or hepatocytes, are essential for predicting the rate and extent of a compound's metabolism in the liver. These studies provide data on parameters such as half-life and intrinsic clearance.
An in vitro metabolism study using human liver microsomes reported a half-life of 39.7 minutes for ADB-FUBINACA (an analog of this compound). nih.govmdpi.comnih.govresearchgate.net The in vitro microsomal intrinsic clearance was reported as 17.5 µL/min/mg. nih.gov Based on these findings, the estimated intrinsic and hepatic clearances were 16.5 mL/min/kg and 9.0 mL/min/kg, respectively, classifying ADB-FUBINACA as an intermediate-clearance drug with a 0.5 extraction ratio. nih.govmdpi.comnih.govresearchgate.net This suggests that metabolites might be detectable in urine for several days after consumption. mdpi.com
The stability of synthetic cannabinoids in biological samples is also a critical consideration for forensic analysis. One study indicated that ADB-FUBINACA did not remain stable in human plasma subjected to multiple freeze/thaw cycles, suggesting that minimizing such cycles is advisable for biological samples containing this compound. mdpi.com
Data from in vitro studies, such as metabolite profiling and stability assessments, are crucial for identifying potential biomarkers for monitoring the intake of synthetic cannabinoids like this compound. nih.govnih.govresearchgate.netnih.gov Hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites have been recommended as intake markers for ADB-FUBINACA. nih.govnih.govresearchgate.net
Here is a summary of in vitro metabolic stability data for ADB-FUBINACA:
Synthetic Methodologies for Research and Analytical Reference Standards of Adb Fubica
Chemical Synthesis Pathways for ADB-FUBICA
General synthetic strategies for indole (B1671886) carboxamides, which include this compound, typically involve the formation of the indole core and the subsequent coupling with the carboxamide moiety. One common approach described for related compounds involves the treatment of an appropriately substituted indole with an alkyl halide, followed by acylation and subsequent amidation. unodc.org
A general procedure for the synthesis of indole-3-carboxamides involves the reaction of a 1-substituted-1H-indole-3-carboxylic acid with an amine using coupling reagents like EDC/HOBt. acs.org This suggests a potential pathway for this compound synthesis would involve the formation of 1-(4-fluorobenzyl)-1H-indole-3-carboxylic acid, which is then coupled with tert-leucinamide.
Another synthetic route for indole carboxamides involves treating indole with an alkyl bromide, followed by reaction with trifluoroacetic anhydride, and subsequent hydrolysis to yield the carboxylic acid. This carboxylic acid can then be coupled with an amine. acs.org
Based on the structure of this compound, a possible retrosynthetic analysis suggests the key coupling step is the formation of the amide bond between the indole-3-carboxylic acid and the tert-leucinamide moiety. The 1-(4-fluorobenzyl)indole portion would likely be synthesized separately.
While specific yields or detailed reaction conditions for this compound synthesis were not found, the general methods for related indole carboxamides provide a strong indication of the chemical transformations involved.
Enantioselective Synthesis Approaches for Specific Stereoisomers
This compound contains a chiral center at the alpha-carbon of the tert-leucinamide group. ncats.io This means it can exist as two enantiomers, (S)-ADB-FUBICA and (R)-ADB-FUBICA. The (S)-enantiomer is often associated with higher potency at cannabinoid receptors for related compounds. drugz.frfrontiersin.orgnih.govnih.gov
Enantioselective synthesis aims to produce a specific enantiomer in excess or exclusively. For synthetic cannabinoids containing an amino acid derived portion, such as this compound's tert-leucinamide group, the stereochemistry is typically determined by the stereochemistry of the amino acid precursor used in the synthesis. researchgate.net
The original patent describing related compounds like ADB-FUBINACA utilized L-tert-leucinamide to yield products with (S) stereocenters. drugz.frfrontiersin.org This strongly suggests that the synthesis of (S)-ADB-FUBICA would involve the use of enantiopure L-tert-leucinamide. Conversely, the use of D-tert-leucinamide would theoretically yield (R)-ADB-FUBICA, and a racemic mixture of D,L-tert-leucinamide would result in racemic this compound. ofdt.fr
Enantioselective synthesis of such compounds relies on the availability and use of enantiomerically pure amino acid precursors. While the general procedures might be similar to the achiral synthesis, the key difference lies in the stereochemical purity of the starting materials.
Derivatization Strategies for Enhanced Analytical Characterization
Derivatization is a technique used in analytical chemistry to chemically modify an analyte to improve its detection or separation properties. For the analysis of synthetic cannabinoids like this compound, particularly when using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), derivatization can be beneficial or even necessary. nih.govgoogle.comcosector.com
Synthetic cannabinoids, especially their metabolites, can sometimes be polar and less volatile, making them less amenable to GC-MS analysis without derivatization. nih.gov Derivatization can increase volatility and thermal stability, leading to better chromatographic separation and improved detection signals. nih.govgoogle.com
While specific derivatization strategies explicitly for this compound were not detailed in the search results, general approaches for synthetic cannabinoids and compounds with similar functional groups are relevant. For compounds containing hydroxyl, amine, or carboxyl groups, common derivatization methods include silylation, acylation, or alkylation. nih.govgoogle.com
For example, derivatization using fluorinated anhydrides has been employed for the GC-MS analysis of some emerging psychoactive substances. cosector.com Aldehydes and ketones can be derivatized into oximes or hydrazones for mass spectrometric analysis. google.com Given the presence of the primary amine and the amide carbonyl in this compound, derivatization strategies targeting these functional groups could be employed to enhance its analytical characterization by GC-MS.
Liquid Chromatography-Mass Spectrometry (LC-MS) is often the preferred technique for the analysis of synthetic cannabinoids due to their thermal instability, and it may require less extensive derivatization compared to GC-MS. nih.gov However, derivatization can still be used in LC-MS to improve ionization efficiency or chromatographic separation.
The choice of derivatization strategy depends on the specific analytical technique used, the matrix of the sample, and the target analyte or metabolite. For comprehensive analytical characterization of this compound and its potential metabolites, various derivatization approaches may be explored and optimized.
Analytical Methodologies for the Detection and Characterization of Adb Fubica
Mass Spectrometric Techniques for Identification and Quantification
Mass spectrometry plays a vital role in the unequivocal identification and, in some cases, quantification of ADB-FUBICA by providing information about its molecular weight and characteristic fragmentation pattern. springermedizin.denih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, LC-QTOF/MS)
Liquid chromatography-mass spectrometry (LC-MS) is a widely used technique for the analysis of synthetic cannabinoids like this compound, particularly due to their thermal instability, which can be an issue with gas chromatography. nih.gov LC-MS/MS, LC-HRMS, and LC-QTOF/MS offer high sensitivity, selectivity, and the ability to analyze complex matrices. springermedizin.denih.gov
Studies have utilized LC-HRMS with instruments like the AB Sciex TripleTOF 5600 detector coupled to a Waters Acquity UPLC system for the identification of this compound. springermedizin.ded-nb.info Typical LC conditions involve C18 columns and gradient elution with mobile phases consisting of water and acetonitrile, both containing a small percentage of formic acid. springermedizin.denih.govd-nb.info Electrospray ionization (ESI) in positive mode is commonly employed for ionization. springermedizin.de LC-QTOF/MS has also been used to evaluate the spectroscopic characteristics of related synthetic cannabinoids, providing accurate mass measurements and facilitating the determination of elemental compositions of parent ions and fragments. nih.govmdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of synthetic cannabinoids. springermedizin.denih.govnih.gov While LC-MS is often preferred for thermally labile compounds, GC-MS provides valuable complementary information, particularly through electron ionization (EI), which typically yields characteristic fragmentation patterns useful for identification. nih.govpolicija.si
GC-MS analysis of this compound has been performed using instruments like the Shimadzu QP2010 Plus mass selective detector coupled with a gas chromatograph. springermedizin.denih.gov Separation is typically achieved on capillary columns like DB-5 MS. nih.gov Electron ionization at 70 eV is standard for generating mass spectra. policija.sicfsre.org GC-MS is often used in forensic laboratories for screening and confirmation of synthetic cannabinoids in seized materials. cfsre.orgeuropa.eu
Fragmentation Patterns and Ion Characterization
Mass spectrometry provides characteristic fragmentation patterns that aid in the identification of this compound. The protonated molecule ([M+H]+) of this compound has been observed at m/z 382.1922 in UPLC-HR-MS/MS analysis. researchgate.net
Characteristic fragment ions for this compound and related compounds are generated through the cleavage of specific bonds. For synthetic cannabinoids with an indole (B1671886)/indazole-3-carboxamide structure bearing a 1-carbamoylpropyl group, common fragmentation pathways have been studied using UPLC-Q-TOF MS. frontiersin.org For ADB-FUBINACA, a related compound, major characteristic fragments are produced by the loss of the aminodimethylbutanamide group (m/z 253.0772), the carboxamide group (m/z 338.1663), or by the formation of fluorobenzylium ions (m/z 109.0448). nih.gov Similar fragmentation patterns, including ions at m/z 109 and 252, have been reported for this compound in GC-MS analysis. springermedizin.ded-nb.info
Interactive Table: Characteristic Ions and Fragmentation (Based on available data for this compound and related compounds)
| Ion m/z | Proposed Fragment/Loss | Technique (Observed for) | Source |
| 382.1922 | [M+H]+ (this compound) | UPLC-HR-MS/MS | researchgate.net |
| 109 | Fluorobenzylium ion (C7H6F+) | GC-MS (this compound), LC-HR-MS/MS (this compound, ADB-FUBINACA) | springermedizin.denih.govd-nb.info |
| 252 | Loss of part of the side chain | GC-MS (this compound) | springermedizin.ded-nb.info |
| 253.0772 | Loss of aminodimethylbutanamide | LC-HR-MS/MS (ADB-FUBINACA) | nih.gov |
| 338.1663 | Loss of carboxamide group | LC-HR-MS/MS (ADB-FUBINACA) | nih.gov |
Note: Fragmentation patterns can vary slightly depending on the ionization method and instrument used. Data for ADB-FUBINACA is included where specific this compound fragmentation details are limited but the structural similarity suggests similar fragmentation pathways.
Chromatographic Separation Techniques
Chromatographic techniques are essential for separating this compound from matrix components and other co-eluting substances before detection by mass spectrometry. springermedizin.denih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in the analysis of synthetic cannabinoids. mdpi.com HPLC, often coupled with UV/vis or mass spectrometry detectors, allows for the separation of this compound based on its physicochemical properties and interaction with the stationary phase. europa.eudrugz.fr Reverse-phase HPLC with C18 columns and gradient elution using mobile phases containing water and organic solvents like acetonitrile, often with acidic modifiers, is commonly employed for the analysis of synthetic cannabinoids. springermedizin.denih.govd-nb.infodrugz.fr
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent evolution of HPLC that uses smaller particle size columns and higher mobile phase pressures, resulting in faster separations, improved resolution, and increased sensitivity. springermedizin.ded-nb.inforesearchgate.net UPLC systems, such as the Waters Acquity UPLC, are frequently coupled with high-resolution mass spectrometers for the analysis of synthetic cannabinoids like this compound and their metabolites. springermedizin.denih.govd-nb.inforesearchgate.net UPLC-HR-MS/MS methods have been developed for the determination of this compound and its metabolites in biological samples, demonstrating good chromatographic separation and sensitive detection. researchgate.net
Interactive Table: Typical Chromatographic Conditions (Examples from research)
| Technique | Column Type | Mobile Phase (A) | Mobile Phase (B) | Flow Rate | Temperature (°C) | Source |
| UPLC-HR-MS | CSH C18 | 0.1% Formic Acid in Water | Acetonitrile | 0.4 mL/min | 40 | springermedizin.ded-nb.info |
| UPLC-HR-MS/MS | Ultra Biphenyl | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 0.5 mL/min | 30 | nih.gov |
| UPLC-HR-MS/MS | Kinetex C18 | 0.1% Formic Acid in Water | 0.1% Formic Acid in Acetonitrile | 0.3 mL/min | 40 | nih.gov |
| HPLC-UV/Vis | Sunfire C18 | Water with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid | 0.2 mL/min | Not specified | drugz.fr |
Spectroscopic Characterization Techniques
Spectroscopic methods play a vital role in confirming the structure and identifying the functional groups present in this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy provide complementary information essential for definitive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a powerful technique for determining the complete structure of organic compounds, including synthetic cannabinoids like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within the molecule.
For structural elucidation of compounds such as this compound and its analogs, various NMR experiments are typically employed. Proton NMR (¹H NMR) provides information on the different types of hydrogen atoms and their environments, including their multiplicity and coupling constants, which helps in determining adjacent protons. Carbon-13 NMR (¹³C NMR) reveals the different types of carbon atoms present. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can further differentiate between methyl, methylene (B1212753), and methine carbons. Two-dimensional NMR techniques, such as Homonuclear Correlation Spectroscopy (HH COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for establishing proton-proton and proton-carbon connectivities, respectively. Heteronuclear Multiple Bond Correlation (HMBC) experiments provide information about long-range coupling between protons and carbons, aiding in the assignment of quaternary carbons and confirming structural fragments. nih.govwikipedia.org
Sample preparation for NMR typically involves dissolving the compound in a deuterated solvent, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated chloroform (B151607) (CDCl₃). nih.gov The concentration required depends on the sensitivity of the NMR spectrometer, but concentrations around 7-15 mg/mL have been reported for related synthetic cannabinoids. nih.gov The resulting spectra, when interpreted comprehensively, allow for the unambiguous confirmation of the molecular structure of this compound by assigning specific signals to individual atoms within the molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption or transmission of infrared light at different wavelengths. Each functional group (e.g., carbonyl, amine, aromatic ring) vibrates at characteristic frequencies, resulting in a unique infrared spectrum that serves as a molecular fingerprint.
For synthetic cannabinoids related to this compound, FTIR spectroscopy, often employing attenuated total reflection (ATR) mode, has been used for identification and analysis. ATR-FTIR allows for direct analysis of solid or liquid samples with minimal preparation. The infrared spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups, such as the carbonyl stretch from the amide linkages (~1630-1690 cm⁻¹), N-H stretches from the primary amide (~3100-3500 cm⁻¹), and C-F stretches from the fluorobenzyl group (~1000-1400 cm⁻¹). Analysis of these specific absorption frequencies and their intensities provides confirmatory evidence for the presence of these functional groups within the this compound molecule.
Sample Preparation and Matrix Considerations in Analytical Research
The effectiveness of analytical techniques for detecting and characterizing this compound is significantly influenced by the sample matrix and the preparation methods employed. This compound can be encountered in various matrices, including seized drug materials (powders, herbal products) and biological specimens (blood, urine). Each matrix presents unique challenges that necessitate specific sample preparation strategies to isolate and concentrate the analyte while minimizing matrix interference.
For solid samples like powders or herbal products, common preparation steps involve dissolution or extraction using appropriate solvents such as methanol. nih.gov Ultrasonication can be used to enhance the extraction efficiency. nih.gov Following extraction, centrifugation and filtration are often employed to remove solid particles and clarify the extract before analysis. nih.gov
Analysis in biological matrices is more complex due to the presence of numerous endogenous compounds that can interfere with detection. Common sample preparation techniques for biological fluids include protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE), including salting-out liquid-liquid extraction (SALLE).
Protein Precipitation: This simple and rapid method involves adding an organic solvent (e.g., acetonitrile) to the biological sample to precipitate proteins, which are then removed by centrifugation. The supernatant containing the analyte is then typically evaporated and reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE): SPE is a chromatographic technique used to isolate the analyte from the matrix based on its physicochemical properties. Different SPE sorbents (e.g., C18, mixed-mode) can be used depending on the analyte and matrix. The process typically involves conditioning the cartridge, loading the sample, washing to remove interferences, and eluting the analyte.
Salting-Out Liquid-Liquid Extraction (SALLE): SALLE involves adding a salt to the aqueous biological sample to reduce the solubility of the analyte in the aqueous phase, facilitating its extraction into an organic solvent.
Matrix effects, such as ionization suppression or enhancement in mass spectrometry, are a significant consideration in the analysis of biological samples. These effects can lead to inaccurate quantification if not addressed during method development and validation. Dilution of the sample or the use of matrix-matched standards and internal standards are common strategies to mitigate matrix effects.
Method Validation Parameters for Research Applications
Method validation is a critical process in analytical research to ensure that a method is suitable for its intended purpose, providing reliable and accurate data. For the analysis of this compound and related compounds, validation typically involves evaluating several key parameters according to established guidelines.
Common method validation parameters include:
Selectivity/Specificity: The ability of the method to unequivocally measure the analyte in the presence of other components in the sample matrix, including endogenous compounds and other potentially co-present substances.
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a defined range. This is typically assessed by analyzing a series of standards at different concentrations.
Accuracy: The closeness of agreement between the value found and the accepted true value. This is often evaluated by analyzing quality control samples at different concentrations.
Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample. Precision is typically assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified.
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.
Recovery: The efficiency of the sample preparation method in extracting the analyte from the matrix. It is expressed as the percentage of the known amount of analyte recovered from the sample.
Matrix Effect: The influence of the sample matrix on the ionization efficiency of the analyte (typically assessed in mass spectrometry-based methods).
Carryover: The potential for analyte residue from a previous sample to be carried over into the subsequent sample, leading to falsely elevated results.
Detailed research findings from method validation studies provide crucial data on the performance characteristics of the analytical method. For example, a method for the simultaneous analysis of synthetic cannabinoids in urine, including this compound, reported average recoveries between 85-110% with corresponding RSD values less than 5% for fortified urine samples. Another study evaluating a method for detecting NPS in whole blood, including this compound, reported LODs and discussed the impact of using precursor vs. fragment ions on sensitivity. A validated LC-MS/MS method for detecting NPS in whole blood, including this compound, assessed selectivity, linearity, accuracy, precision, LOD, LOQ, recovery, and matrix effect according to guidelines. Specific validation data for 5F-ADBICA, a related compound, in whole blood and urine included LODs (0.01–0.12 ng/mL), LOQs (0.03–0.36 ng/mL), extraction recovery (77.4–97.3%), matrix effect (63.3–83.6%), and precision (CV < 20%).
Below is a sample table illustrating typical method validation parameters and representative data ranges that might be reported in research studies for synthetic cannabinoids, based on the information found in the search results.
| Parameter | Description | Typical Range/Value Reported (Example based on related compounds) | Source Example |
| Selectivity | Absence of interference from matrix components and other analytes. | Demonstrated by analysis of blank samples and spiked samples. | |
| Linearity | Proportionality of response to concentration. | R² > 0.99 | |
| Accuracy | Closeness of measured value to true value. | Within ±15% (±20% at LLOQ) | |
| Precision (Intra-day) | Repeatability of measurements within the same day. | RSD < 15% (RSD < 20% at LLOQ) | |
| Precision (Inter-day) | Repeatability of measurements on different days. | RSD < 15% (RSD < 20% at LLOQ) | |
| LOD | Lowest detectable concentration. | 0.01 - 1 ng/mL (matrix dependent) | |
| LOQ | Lowest quantifiable concentration. | 0.03 - 10 ng/mL (matrix dependent) | |
| Recovery | Efficiency of extraction. | 75 - 110% | |
| Matrix Effect | Influence of matrix on signal. | Typically evaluated as a percentage. | |
| Carryover | Analyte signal in blank sample following a high concentration sample. | Below LOQ or a specified percentage of the LLOQ. |
These analytical methodologies, encompassing spectroscopic characterization, appropriate sample preparation based on the matrix, and rigorous method validation, are fundamental for the reliable detection, identification, and quantification of this compound in various research and forensic contexts.
Preclinical Research Models and Methodologies for Adb Fubica Investigation
In Vivo Animal Models for Pharmacological Research
Evaluation of Physiological Responses Mediated by Cannabinoid Receptors
Preclinical studies evaluating the physiological responses mediated by cannabinoid receptors upon exposure to ADB-FUBICA primarily focus on its interaction with the cannabinoid receptor type 1 (CB1) and type 2 (CB2). This compound has been characterized as a potent agonist for both CB1 and CB2 receptors. ncats.ioresearchgate.net Research indicates that many synthetic cannabinoids, including this compound, exhibit stronger binding affinities for CB1 and/or CB2 receptors compared to ∆9-tetrahydrocannabinol (∆9-THC), leading to more pronounced physiological responses. kcl.ac.uk
Functional assays, such as fluorometric assays measuring membrane potential, have demonstrated the high potency of this compound at these receptors. Studies have reported EC50 values indicating potent agonist activity. For instance, this compound has shown EC50 values of 2.6 nM at CB1 and 3.0 nM at CB2 receptors. ncats.io Other research, evaluating a group of indole (B1671886) and indazole synthetic cannabinoids including this compound, reported EC50 values ranging from 0.24 to 21 nM for CB1 and 0.88 to 15 nM for CB2, further highlighting their high potency. researchgate.net Binding affinity studies have also determined Ki values for this compound at human CB1R and CB2R, reported as 0.58 nM and 0.69 nM (or 23 nM depending on the specific study cited), respectively. researchgate.net
The potent agonism at CB1 receptors is understood to be responsible for many of the central physiological effects associated with synthetic cannabinoids. nih.govresearchgate.net Activation of CB1 receptors by potent agonists can trigger downstream cellular events, including the recruitment of β-arrestin 2, leading to receptor desensitization and internalization. researchgate.net Furthermore, activation can promote various signaling cascades, such as the phosphorylation and activation of Extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and P38α. researchgate.net
The following table summarizes key potency and affinity data for this compound at cannabinoid receptors:
Cannabinoid Receptor Potency and Affinity Data for this compound
| Receptor | Assay Type | Parameter | Value | Reference |
|---|---|---|---|---|
| CB1 | Functional (Membrane Potential) | EC50 | 2.6 nM | ncats.io |
| CB2 | Functional (Membrane Potential) | EC50 | 3.0 nM | ncats.io |
| CB1 | Functional (Fluorometric) | EC50 Range | 0.24 - 21 nM | researchgate.net |
| CB2 | Functional (Fluorometric) | EC50 Range | 0.88 - 15 nM | researchgate.net |
| Human CB1R | Binding Affinity | Ki | 0.58 nM | researchgate.net |
| Human CB2R | Binding Affinity | Ki | 0.69 nM / 23 nM | researchgate.net |
*EC50 range reported for a group of synthetic cannabinoids including this compound.
Gene Expression Profiling in Specific Tissues Following Exposure
Investigation into the biological impact of synthetic cannabinoid exposure extends to analyzing changes in gene expression profiles in relevant tissues. Such studies aim to identify molecular pathways affected by these compounds, providing insight into their mechanisms of action beyond direct receptor activation.
Research involving exposure to a group of synthetic cannabinoids, including this compound, has demonstrated alterations in the mRNA expression levels of key genes associated with the endocannabinoid system and neuronal function. researchgate.net Specifically, reduced mRNA expression levels of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), enzymes responsible for the degradation of the endocannabinoids anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), respectively, were observed. researchgate.net Additionally, reduced mRNA levels of brain-derived neurotrophic factor (BDNF), a crucial neurotrophin involved in neuronal survival, growth, and plasticity, were noted. researchgate.net These changes were observed at 1 hour following exposure, with FAAH levels remaining reduced at the 3-hour mark. researchgate.net
These findings suggest that exposure to synthetic cannabinoids like this compound can impact the regulatory machinery of the endogenous cannabinoid system and potentially influence neurotrophic support. While the specific tissue examined in this particular gene expression study is not explicitly detailed in the available snippet, the involvement of FAAH, MAGL, and BDNF strongly suggests investigation in neural tissue or the brain, where these targets play significant roles.
The following table summarizes the observed changes in gene expression:
Observed Changes in Gene Expression Following Synthetic Cannabinoid Exposure (including this compound)
| Gene | Function | Observed Change (mRNA Level) | Time Point(s) | Reference |
|---|---|---|---|---|
| FAAH | AEA degradation | Reduced | 1 hour, 3 hours | researchgate.net |
| MAGL | 2-AG degradation | Reduced | 1 hour | researchgate.net |
| BDNF | Neurotrophic support | Reduced | 1 hour | researchgate.net |
Further gene expression profiling studies utilizing specific preclinical models and tissues are essential to comprehensively map the molecular footprint of this compound exposure and its implications for physiological function.
Comparative Studies and Analogous Research Considerations for Adb Fubica
Comparative Pharmacological Profiling with Indazole and Indole (B1671886) Analogues
ADB-FUBICA belongs to a class of synthetic cannabinoids that include both indazole and indole core structures. Comparative pharmacological studies reveal differences in the potency and efficacy of these compounds at cannabinoid receptors, particularly CB1 and CB2. This compound itself has been reported as a potent agonist for both CB1 and CB2 receptors, with EC50 values of 2.6 nM at CB1 and 3.0 nM at CB2. ncats.io
Comparisons with indazole analogues like ADB-FUBINACA show that these compounds also act as potent CB1 receptor agonists. mdpi.com For instance, ADB-FUBINACA demonstrates high potency at CB1 receptors, with EC50 values ranging from 0.82 nM to 1.2 nM. mdpi.comnih.gov This suggests a similar high affinity for the CB1 receptor among compounds with the indazole core and comparable side chains.
Indole analogues, such as ADB-FUBIATA, which is structurally similar to this compound but with an extended linker group, can exhibit markedly different receptor activity. researchgate.netugent.be ADB-FUBIATA has shown significantly lower potency at CB1 (EC50 635 nM) compared to this compound, while being practically inactive at CB2. researchgate.netwikipedia.orgeuropa.eunih.gov This highlights how subtle structural variations, even outside the core indole or indazole ring, can profoundly influence receptor binding and selectivity.
Studies comparing indole and indazole-based SCRAs with valinate or tert-leucinate substituents have shown that both types of compounds generally act as high-potency agonists at CB1 and CB2 receptors. nih.gov However, variations in potency exist within these groups depending on the specific substituents. nih.gov
Comparative Metabolic Studies with Related Synthetic Cannabinoids
Metabolic studies are essential for identifying biomarkers of exposure to synthetic cannabinoids. This compound and its analogues undergo extensive metabolism, primarily in the liver. nih.govd-nb.infofrontiersin.org Comparative metabolic studies reveal both shared and divergent biotransformation pathways among structurally related compounds.
For this compound, carboxamide hydrolysis has been identified as a major metabolic pathway. ugent.be Studies using human liver microsomes have shown that the hydrolysis metabolite of this compound retains some activity at the CB1 receptor, although significantly reduced compared to the parent compound. ugent.be
Comparative studies with indazole analogues like ADB-FUBINACA indicate similar major metabolic pathways, including alkyl and indazole hydroxylation, terminal amide hydrolysis, and glucuronide conjugation. mdpi.comnih.govnih.gov Twenty-three metabolites were identified for ADB-FUBINACA in one in vitro study. nih.govnih.gov
Research comparing the metabolism of indole and indazole-based SCRAs has suggested that indoles might be less metabolically reactive than their indazole counterparts in certain in vitro systems. mdpi.com However, the specific metabolic fate can be highly dependent on the exact structure, including the presence of functional groups like fluorine or alkene chains. frontiersin.orgmdpi.com
For example, the preferred hydroxylation site can differ between closely related compounds. In contrast to this compound where the 3,3-dimethylbutanamide (B1266541) moiety is a preferred hydroxylation site, the indole/adjacent methylene (B1212753) is preferred in ADB-FUBIATA, despite only a methylene group difference in structure. researchgate.net
Exploration of Shared and Divergent Biotransformation Pathways Across Analogues
The biotransformation of synthetic cannabinoids involves a range of phase I and phase II metabolic reactions. Shared pathways across indole and indazole analogues often include hydroxylation, hydrolysis, dehydrogenation, N-dealkylation, and glucuronidation. mdpi.comnih.govnih.govresearchgate.netresearchgate.netmdpi.comnih.gov
Hydroxylation is a common initial step, occurring at various positions on the molecule, including the alkyl chain, the indole or indazole ring, or the fluorobenzyl group. mdpi.comnih.govnih.govmdpi.com Hydrolysis of the terminal amide or ester group is another significant pathway, particularly for compounds with valine or tert-leucine derived side chains. nih.govugent.benih.govmdpi.com
Divergent pathways can arise due to subtle structural differences. For instance, oxidative defluorination can occur in fluorinated analogues. frontiersin.org The position and nature of substituents can influence which metabolic pathways are favored and the specific metabolites formed. mdpi.comresearchgate.net The presence of an alkene chain can lead to dihydrodiol formation. mdpi.comnih.gov
Understanding these shared and divergent pathways is critical for developing comprehensive analytical methods for detecting the consumption of a wide range of synthetic cannabinoids and their metabolites in biological samples. nih.govfrontiersin.org
Analysis of Receptor Selectivity Differences Among Structurally Similar Compounds
While many synthetic cannabinoids are potent agonists at both CB1 and CB2 receptors, there can be notable differences in their selectivity profiles depending on their structure. ncats.ionih.gov These differences in receptor selectivity can contribute to variations in their pharmacological effects. mdpi.comwikipedia.org
This compound has been reported to be a potent agonist at both CB1 and CB2 receptors with similar potency. ncats.io In contrast, its analogue ADB-FUBIATA shows a clear selectivity for the CB1 receptor, with significantly lower activity at CB2. researchgate.netwikipedia.orgeuropa.eunih.gov This difference in selectivity between this compound and ADB-FUBIATA, despite their close structural relationship, underscores the impact of minor structural changes on receptor interactions. researchgate.neteuropa.eu
Other synthetic cannabinoids also exhibit varying degrees of selectivity. Some compounds show higher potency at CB1, which is associated with psychoactive effects, while others may have more balanced activity or even some selectivity for CB2, which is primarily involved in immune function. mdpi.comwikipedia.orgeuropa.eubmglabtech.com The specific structural features that dictate CB1 versus CB2 selectivity are an active area of research. bmglabtech.comacs.org
Future Directions and Identified Research Gaps for Adb Fubica
Comprehensive Elucidation of In Vivo Pharmacokinetic and Pharmacodynamic Properties
While in vitro studies have provided initial insights into ADB-FUBICA's interaction with cannabinoid receptors and its metabolic fate, there is a notable lack of comprehensive in vivo pharmacokinetic and pharmacodynamic data in humans and animals. nih.gov Understanding how this compound is absorbed, distributed, metabolized, and excreted in living systems is crucial for assessing its duration of action, potential for accumulation, and the relationship between its concentration in biological fluids and the observed effects. nih.govresearchgate.net Such in vivo data are essential for a complete understanding of its pharmacological profile and for informing clinical and forensic investigations. nih.govnih.gov
Refinement of Structure-Activity and Structure-Metabolism Prediction Models for Novel Analogues
Structure-Activity Relationship (SAR) studies have been conducted for various synthetic cannabinoids, including those structurally related to this compound, to understand how modifications to different parts of the molecule affect their potency and efficacy at cannabinoid receptors. drugz.frnih.govresearchgate.net Similarly, structure-metabolism relationships are being explored to predict how structural changes influence metabolic pathways. researchgate.netnih.gov However, the rapid emergence of novel synthetic cannabinoid analogues necessitates continuous refinement of these prediction models. kcl.ac.ukunodc.org Even minor structural variations can lead to significant changes in pharmacokinetic and pharmacodynamic properties. kcl.ac.uk Further research is needed to improve the accuracy of predicting the activity and metabolism of new this compound analogues based on their chemical structures, which would aid in risk assessment and the development of detection methods. nih.govresearchgate.netnih.gov
Development of Innovative Research Probes and Derivatization Strategies for Deeper Mechanistic Understanding
To gain a deeper mechanistic understanding of this compound's interaction with cannabinoid receptors and its cellular effects, the development of innovative research probes is essential. This could include the synthesis of labeled analogues for binding studies or the creation of modified compounds for exploring specific aspects of receptor activation and downstream signaling. Additionally, while analytical techniques like LC-MS/MS are used for detection and metabolite identification, the development of improved derivatization strategies may be necessary to enhance the detectability and characterization of certain metabolites, particularly those that are polar or less volatile. nih.gov Such advancements in research tools and analytical methods would facilitate more detailed investigations into the pharmacodynamics and metabolism of this compound.
Q & A
How to formulate a clear and feasible research question for studying Adb-fubica?
- Methodological Answer : Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to structure your question. For example:
- Feasibility: Ensure access to analytical tools (e.g., HPLC, NMR) for characterizing this compound .
- Originality: Address gaps in existing literature, such as unexplored synthetic pathways or biological mechanisms .
- Ethics: Comply with institutional review boards if involving biological assays .
Avoid overly broad questions like "What is this compound?"; instead, focus on specific hypotheses (e.g., "How does pH affect this compound’s stability in aqueous solutions?").
Q. What are the essential components of experimental design for this compound synthesis and characterization?
- Methodological Answer :
- Define independent variables (e.g., reaction temperature, catalyst concentration) and dependent variables (e.g., yield, purity) explicitly .
- Include controls (e.g., solvent-only reactions) to isolate this compound’s properties from environmental noise .
- Document protocols in replicable detail, including instrument calibration and error margins (e.g., ±0.5°C for temperature-sensitive steps) .
Q. How to ensure reproducibility in this compound research?
- Methodological Answer :
- Provide raw data tables in appendices and processed data in the main text, ensuring transparency .
- Use standardized nomenclature (e.g., IUPAC naming) and reference known compounds with citations .
- Share supplementary materials (e.g., NMR spectra, chromatograms) with metadata (e.g., solvent, spectrometer frequency) .
Advanced Research Questions
Q. How to resolve contradictions in this compound’s reported bioactivity data across studies?
- Methodological Answer :
- Perform triangulation : Compare results from orthogonal assays (e.g., in vitro enzyme inhibition vs. cellular uptake studies) .
- Analyze confounding variables (e.g., impurities in commercial this compound batches) using mass spectrometry .
- Apply statistical models (e.g., multivariate regression) to isolate variables affecting bioactivity .
Q. What strategies optimize this compound’s synthetic yield while minimizing side products?
- Methodological Answer :
- Use Design of Experiments (DoE) to test variable interactions (e.g., temperature vs. catalyst loading) .
- Employ real-time monitoring (e.g., in-situ FTIR) to identify intermediate formation and adjust conditions iteratively .
- Compare green chemistry approaches (e.g., microwave-assisted synthesis) vs. traditional methods for efficiency .
Q. How to integrate multi-omics data (e.g., metabolomics, proteomics) to study this compound’s mechanism of action?
- Methodological Answer :
- Use pathway analysis tools (e.g., KEGG, Reactome) to map this compound’s interactions with biological networks .
- Validate hypotheses with knockout models (e.g., CRISPR-edited cell lines) to confirm target engagement .
- Apply machine learning to identify correlations between omics datasets and phenotypic outcomes .
Q. What methodologies assess this compound’s stability under varying environmental conditions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
